1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid
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Overview
Description
1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid is a boronic acid derivative with the molecular formula C7H9BN2O3 and a molecular weight of 179.97 g/mol . This compound is notable for its application in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds .
Preparation Methods
The synthesis of 1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of hydrazones and α-bromo ketones under visible light catalysis to produce trisubstituted pyrazoles . Industrial production methods often involve bulk custom synthesis and procurement to meet research and development needs .
Chemical Reactions Analysis
1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid primarily involves its role as a boronic acid derivative in catalytic processes. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid can be compared with other boronic acid derivatives, such as:
1H-Pyrazole-4-boronic Acid: Similar in structure but differs in the position of the boronic acid group.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Contains a tert-butoxycarbonyl (Boc) protecting group, making it more stable under certain conditions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics, making it suitable for specialized applications in organic synthesis and catalysis.
Properties
Molecular Formula |
C7H9BN2O3 |
---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
[1-(cyclopropanecarbonyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c11-7(5-1-2-5)10-4-3-6(9-10)8(12)13/h3-5,12-13H,1-2H2 |
InChI Key |
DFMFGQDNQDTHMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)C(=O)C2CC2)(O)O |
Origin of Product |
United States |
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